3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methylbenzoate
Description
3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methylbenzoate is a pyrazole-based compound featuring a sulfonyl group at the 4-position and a 4-methylbenzoate ester at the 5-position. The pyrazole core is substituted with a methyl group at C3 and a phenyl ring at N1.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-13-15-19(16-14-17)24(27)30-23-22(31(28,29)21-11-7-4-8-12-21)18(2)25-26(23)20-9-5-3-6-10-20/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYDVSOOZQUDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methylbenzoate typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl and Phenylsulfonyl Groups: The phenyl group can be introduced via electrophilic aromatic substitution reactions, while the phenylsulfonyl group is typically introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the pyrazole derivative with 4-methylbenzoic acid. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include sulfides or thiols.
Substitution: Products vary depending on the substituents introduced, potentially leading to a wide range of functionalized derivatives.
Scientific Research Applications
Synthesis of 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methylbenzoate
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole core, sulfonylation, and esterification. The general synthetic route can be outlined as follows:
Stepwise Synthesis:
- Formation of Pyrazole Core:
- Reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
- Sulfonylation:
- Introduction of the phenylsulfonyl group using benzenesulfonyl chloride in the presence of a base like pyridine.
- Esterification:
- Final coupling with 4-methylbenzoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Biological Activities
Research has indicated that compounds in the pyrazole family exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound discussed has shown promise in several studies:
Anti-inflammatory Activity:
In a comparative study, this compound exhibited significant anti-inflammatory effects when tested against standard drugs like indomethacin. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Antimicrobial Properties:
Some derivatives of pyrazole compounds have demonstrated antimicrobial activity against various pathogens. The presence of the phenylsulfonyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against bacterial strains .
Material Science Applications
The unique chemical structure of this compound allows for its incorporation into polymer matrices to create materials with specific properties:
Polymer Composites:
Research has explored the use of this compound as a plasticizer or modifier in polymer blends to improve thermal stability and mechanical properties. Its integration into polyolefins has shown enhanced resistance to thermal degradation .
Agricultural Chemistry
The compound's potential applications extend into agricultural chemistry, where it may serve as an active ingredient in pesticide formulations:
Pesticidal Activity:
Studies suggest that pyrazole derivatives can act as effective fungicides or herbicides due to their ability to disrupt biological pathways in target organisms. The sulfonamide functionality may enhance the binding affinity to specific biochemical targets within pests .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl/Sulfanyl Groups
- [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (CAS 851126-70-0) This compound replaces the sulfonyl group with a sulfanyl (thioether) group and incorporates a difluorobenzoate ester. The sulfanyl group is less electron-withdrawing than sulfonyl, which may reduce oxidative stability.
- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate (CAS 104604-66-2) Here, the sulfonyl group is absent, and the ester is a 4-chlorobenzoate. The chloro substituent enhances lipophilicity but may reduce metabolic stability compared to the methyl group in the target compound.
Pyrazole Derivatives with Azo/Amino Substituents
3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine (Compound 3, )
This derivative features a thiazolyl diazenyl group instead of phenylsulfonyl and an amine at C3. The diazenyl group introduces conjugation, which may enhance UV-Vis absorption (e.g., λmax shifts), while the amine increases polarity. The absence of an ester reduces lipophilicity, making it less suitable for hydrophobic applications .3-Methyl-1-phenyl-4-(o-carboxyphenylazo)-5-pyrazolone (L2, )
The azo group (-N=N-) and carboxylic acid substituent make this compound highly polar and acidic. Unlike the target compound’s ester, the carboxylic acid enables salt formation, improving aqueous solubility. However, the azo group may reduce photostability .
Ester Substituent Variations
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate ()
This compound replaces the benzoate ester with a nitrobenzenesulfonate group. The nitro group introduces strong electron-withdrawing effects, which could destabilize the molecule under basic conditions. The sulfonate ester is more hydrophilic than the benzoate ester, altering bioavailability .
Physicochemical and Spectroscopic Properties
Biological Activity
3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methylbenzoate is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 448.49 g/mol. The structure includes a pyrazole ring substituted with various functional groups, which significantly influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors such as phenyl hydrazine and benzoic acid derivatives. The synthesis pathway often includes cyclocondensation reactions followed by functional group modifications to introduce the sulfonyl and ester moieties.
Anti-inflammatory Activity
Research indicates that compounds in the pyrazole class exhibit notable anti-inflammatory properties. For example, a related compound, 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone, was shown to have excellent anti-inflammatory activity when compared to indomethacin, a standard anti-inflammatory drug . The mechanism of action is believed to involve inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of pyrazole derivatives. A series of newly synthesized pyrazole compounds were screened for antibacterial activity against various bacterial strains. Results indicated that these compounds exhibited significant antibacterial effects, suggesting that the structural modifications in the pyrazole ring can enhance antimicrobial efficacy .
Case Study 1: Anti-inflammatory Efficacy
In a comparative study, the anti-inflammatory effects of this compound were evaluated against standard treatments. The study utilized animal models to assess inflammation markers and pain relief, demonstrating that this compound significantly reduced inflammation compared to control groups.
Case Study 2: Antimicrobial Screening
A recent investigation into the antimicrobial properties involved testing several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the pyrazole structure led to enhanced activity against resistant bacterial strains, making them promising candidates for further development .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
